Unii-4jna7pvv8E
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Overview
Description
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans-: (Unii-4jna7pvv8E) is a chemical compound with a unique structure that includes an oxirane ring and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with nucleophiles.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate
- Ethyl 3-(4-bromophenyl)-2-oxiranecarboxylate
- Ethyl 3-(4-fluorophenyl)-2-oxiranecarboxylate
Comparison: Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
UMSHXRVBYUKRDF-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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